molecular formula C24H22ClNO4 B3985321 1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-3-phenoxy-2-azetidinone

1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-3-phenoxy-2-azetidinone

Cat. No. B3985321
M. Wt: 423.9 g/mol
InChI Key: OWARUCZVWUVZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-3-phenoxy-2-azetidinone, also known as AZD6244, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. AZD6244 is a selective inhibitor of mitogen-activated protein kinase (MAPK) kinase 1 and 2 (MEK1/2), which are key enzymes in the MAPK signaling pathway. This pathway is involved in many cellular processes, including cell proliferation, differentiation, and survival. The inhibition of MEK1/2 by AZD6244 has been shown to have anti-tumor effects in preclinical and clinical studies.

Mechanism of Action

1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-3-phenoxy-2-azetidinone is a selective inhibitor of MEK1/2, which are key enzymes in the MAPK signaling pathway. This pathway is involved in many cellular processes, including cell proliferation, differentiation, and survival. The inhibition of MEK1/2 by this compound results in the inhibition of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to have anti-tumor effects in preclinical and clinical studies. The inhibition of MEK1/2 by this compound results in the inhibition of downstream signaling pathways, including the ERK pathway, which is involved in cell proliferation and survival. This leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-3-phenoxy-2-azetidinone has several advantages for lab experiments, including its selectivity for MEK1/2 and its well-characterized mechanism of action. However, this compound has some limitations, including its poor solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on 1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-3-phenoxy-2-azetidinone, including its potential use in combination with other anti-cancer agents, its use in combination with immunotherapy, and its use in the treatment of other diseases, such as inflammatory diseases. Additionally, further research is needed to better understand the mechanisms of resistance to this compound and to develop strategies to overcome this resistance.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-3-phenoxy-2-azetidinone has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound has anti-tumor effects in a variety of cancer types, including melanoma, pancreatic cancer, and non-small cell lung cancer. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in cancer patients.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-3-phenoxyazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO4/c1-15-9-11-17(14-19(15)25)26-22(16-10-12-20(28-2)21(13-16)29-3)23(24(26)27)30-18-7-5-4-6-8-18/h4-14,22-23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWARUCZVWUVZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(C2=O)OC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-3-phenoxy-2-azetidinone
Reactant of Route 2
1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-3-phenoxy-2-azetidinone
Reactant of Route 3
1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-3-phenoxy-2-azetidinone
Reactant of Route 4
1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-3-phenoxy-2-azetidinone
Reactant of Route 5
1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-3-phenoxy-2-azetidinone
Reactant of Route 6
1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-3-phenoxy-2-azetidinone

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